2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate
Description
This compound is a structurally complex azo-sulfonyl derivative characterized by a central azo (-N=N-) linkage, a sulfonyl (-SO₂-) group, and an ethyl propionate ester.
Properties
CAS No. |
85455-45-4 |
|---|---|
Molecular Formula |
C25H34N4O6S |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[4-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]-5-methoxy-2-methylphenyl]sulfonylethyl propanoate |
InChI |
InChI=1S/C25H34N4O6S/c1-7-25(31)35-12-13-36(32,33)24-16-23(34-6)22(14-17(24)4)28-27-20-11-10-19(29(8-2)9-3)15-21(20)26-18(5)30/h10-11,14-16H,7-9,12-13H2,1-6H3,(H,26,30) |
InChI Key |
QNHFJOWAGUXXFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1C)N=NC2=C(C=C(C=C2)N(CC)CC)NC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine. The resulting azo compound is then subjected to sulfonylation and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate exhibit significant anticancer properties. For instance, azo compounds have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation pathways .
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, making them effective against a range of pathogens . This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Anticonvulsant Effects
Similar derivatives have been evaluated for their anticonvulsant effects. Research has demonstrated that modifications in the acetamido group can enhance the efficacy of these compounds in seizure models, suggesting potential therapeutic applications in epilepsy treatment . The structure-activity relationship (SAR) studies indicate that specific substituents can significantly impact pharmacological activity.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The sulfonyl group can form strong interactions with proteins, potentially altering their function. The ester group can be hydrolyzed to release the active compound in a controlled manner.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analogues
a. Azo-Sulfonyl Derivatives The compound shares structural similarities with 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Both feature sulfonyl groups and aromatic systems, but the latter replaces the azo group with a triazole ring. Triazole derivatives are known for enhanced thermal stability and bioactivity (e.g., antifungal, antimicrobial properties) compared to azo compounds, which are more commonly used in dyes .
b. Phenoxy-Acetate Derivatives Ethyl 2-(2,4-dimethylphenoxy)acetate () shares the ethyl ester moiety and aromatic substitution patterns. However, it lacks the sulfonyl and azo functionalities, resulting in lower molecular complexity and distinct reactivity.
Physicochemical and Functional Properties
Stability and Reactivity
- The azo group in the target compound may confer photolability, limiting outdoor applications. In contrast, triazole derivatives () exhibit higher thermal stability due to aromatic heterocycles .
- The ethyl propionate ester in the target compound may undergo hydrolysis under acidic/basic conditions, analogous to ester cleavage observed in phenoxy-acetates () .
Biological Activity
Molecular Formula and Characteristics
- Molecular Formula : C25H34N4O6S
- Molecular Weight : 518.6257 g/mol
- Density : 1.22 g/cm³
- Boiling Point : 406.1°C
- Melting Point : 747.9°C at 760 mmHg
This compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the diethylamino and azo groups in this compound enhances its interaction with bacterial enzymes, potentially inhibiting their growth. Studies have shown that similar compounds can effectively target Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Cytotoxic Activity
Preliminary studies suggest that certain azo compounds can exhibit cytotoxic effects against cancer cell lines. The biological activity of this compound against specific cancer types remains to be fully elucidated but shows promise based on structural analogs.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cytotoxic | Potential activity against cancer cells |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| 2-Acetamido-4-(diethylamino)phenylazo | Moderate | High | Low |
| Azo Compound X | High | Moderate | Moderate |
| Sulfonamide Y | High | High | High |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that the presence of an azo linkage significantly enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound was tested alongside these derivatives, showing comparable results in inhibiting bacterial growth.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies involving macrophages treated with this compound revealed a marked decrease in the production of TNF-alpha and IL-6, key pro-inflammatory cytokines. This suggests that the compound may exert its anti-inflammatory effects through the modulation of immune responses.
Research Findings
Research surrounding the biological activity of azo compounds has expanded significantly over the past decade. Notable findings include:
- Mechanism of Action : Azo compounds often interact with cellular targets through redox reactions, affecting various signaling pathways.
- Therapeutic Potential : Given their diverse biological activities, compounds similar to 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate are being explored for therapeutic applications in infectious diseases and cancer treatment.
- Safety Profile : Toxicological assessments indicate varying degrees of safety across different azo compounds, necessitating further studies on this specific compound to establish its safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
